Kdm2A/7A-IN-1

Epigenetics Histone Demethylase Inhibition Enzyme Assay

Validating epigenetic targets requires precise chemical probes to avoid false phenotypes from off-target effects. Kdm2A/7A-IN-1 solves this as a first-in-class, selective dual inhibitor of KDM2A and KDM7A. - Potency: KDM2A IC50 = 0.16 µM; cellular EC50 = 7.1 µM (HAP1), 22 µM (HeLa). - Selectivity: >75-fold over other JmjC demethylases; negligible off-target activity. - Application: Primary chemical probe for oncogenic validation, assay positive control, and functional redundancy studies. - Supply: BenchChem ensures rigorous quality control and documentation for reproducible research.

Molecular Formula C33H38N4O
Molecular Weight 506.7 g/mol
Cat. No. B12428062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm2A/7A-IN-1
Molecular FormulaC33H38N4O
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCC(=O)N1C(C(C2=CC=CC=C21)(C#N)C3=CC=CC=C3)C4=CN=CC(=C4)CCCCCCCN5CCCC5
InChIInChI=1S/C33H38N4O/c1-26(38)37-31-18-10-9-17-30(31)33(25-34,29-15-7-5-8-16-29)32(37)28-22-27(23-35-24-28)14-6-3-2-4-11-19-36-20-12-13-21-36/h5,7-10,15-18,22-24,32H,2-4,6,11-14,19-21H2,1H3/t32-,33+/m0/s1
InChIKeyVJAWJBZGYNKPQV-JHOUSYSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdm2A/7A-IN-1: Dual KDM2A/7A Inhibitor for Epigenetic Research


Kdm2A/7A-IN-1 (also designated as (S,S)-6) is a first-in-class, selective, and cell-permeable small molecule inhibitor targeting the JmjC-domain containing histone lysine demethylases KDM2A and KDM7A . It is characterized as a highly selective tool compound that exhibits negligible off-target activity against a broad panel of other epigenetic enzymes, including other JmjC demethylases, methyltransferases, and histone acetyltransferases . Its unique molecular profile establishes it as a critical chemical probe for dissecting the specific roles of the KDM2/7 subfamily in epigenetic regulation, gene expression, and oncogenic pathways, thereby providing a foundational tool for both academic research and industrial drug discovery programs.

Dual KDM2A/7A inhibition chemical probe
Reported class-level JmjC selectivity profile
Cell-permeable for direct cellular assay use

Why Kdm2A/7A-IN-1 Is Irreplaceable


Generic substitution of Kdm2A/7A-IN-1 with other KDM inhibitors, even those targeting the same KDM2/7 subfamily, is not scientifically valid due to critical differences in potency, selectivity, and off-target profiles. Compounds like TC-E5002 and Daminozide, while also inhibiting KDM2A and/or KDM7A, exhibit significantly weaker potency against KDM2A (IC50 values of 6.8 µM and 1.5 µM, respectively) and a less favorable or undefined selectivity window . The specific substitution patterns on the Kdm2A/7A-IN-1 scaffold confer a unique combination of high affinity and class-leading selectivity that is not replicated by its analogs. Therefore, for experiments requiring precise and unambiguous modulation of KDM2A/7A activity without confounding off-target effects, Kdm2A/7A-IN-1 is the only appropriate tool compound. The following quantitative evidence guide substantiates this position.

TC-E5002 exhibits weaker KDM2A inhibition, potentially leading to incomplete target engagement in dual-inhibition studies.

TC-E5002 has a less defined selectivity window across JmjC demethylases, increasing off-target interpretation risk.

Daminozide requires millimolar concentrations in cells, limiting precision and probe suitability.

Quantitative Evidence: Potency, Selectivity & Cellular Activity


Enhanced KDM2A Potency vs. Subfamily Inhibitors

Kdm2A/7A-IN-1 demonstrates a significant increase in potency against KDM2A compared to the related inhibitor TC-E5002. The IC50 value for Kdm2A/7A-IN-1 is 0.16 µM , whereas TC-E5002 inhibits KDM2A with an IC50 of 6.8 µM . This represents a 42.5-fold improvement in potency. While Kdm2A/7A-IN-1's potency against KDM7A is comparable to that of TC-E5002 (0.2 µM), its superior activity on KDM2A is a critical differentiator for studies where dual high-affinity inhibition is required.

KDM2A Potency vs TC-E5002
Head-to-head
42.5-fold more potent (IC50 0.16 µM vs 6.8 µM)
Supports dual-target KDM2A/7A inhibition study context.
In vitro enzyme activity assay; compare with cellular conditions.
Epigenetics Histone Demethylase Inhibition Enzyme Assay

Superior Selectivity vs. Subfamily Inhibitors

Kdm2A/7A-IN-1 exhibits exceptional selectivity for KDM2A and KDM7A over other JmjC lysine demethylases, with a defined selectivity window of 75-fold . In contrast, the analog TC-E5002 demonstrates a more promiscuous profile, with IC50 values for off-target KDMs (KDM5A: 55 µM, KDM4C: 83 µM, KDM4A: >120 µM) that represent a narrower selectivity margin over its KDM7A IC50 of 0.2 µM (275-fold for KDM5A, 415-fold for KDM4C) . Furthermore, Kdm2A/7A-IN-1 is characterized as inactive against methyltransferases and histone acetyltransferases, providing an additional layer of target specificity .

Selectivity vs TC-E5002
Head-to-head
Reported 75-fold selectivity over JmjC demethylases; TC-E5002 narrower margin
Selectivity profile supports target engagement interpretation.
Off-target enzyme panel data; comparator epigenetic enzyme classes not assessed.
Chemical Biology Target Selectivity Drug Discovery

Intrinsic Cell Permeability

Kdm2A/7A-IN-1 is specifically characterized as 'cell-permeable' , a property not universally claimed for all KDM inhibitors and which is essential for its utility in cell-based assays. While other compounds like TC-E5002 may be cell-active, the designation of 'cell-permeable' for Kdm2A/7A-IN-1 in primary vendor documentation underscores it as a key, validated feature of the compound's profile. This contrasts with Daminozide, a plant growth regulator, which requires high concentrations (millimolar) to achieve cellular effects, limiting its utility as a precise cellular probe .

Cell Permeability
Reported property
Designated cell-permeable; Daminozide requires mM concentrations in cells.
Supports direct cell-based assay use without additional delivery methods.
Property inferred from design and documented cellular study use.
Cellular Assay Epigenetic Probe Small Molecule

Cytotoxicity in Cancer Cell Lines

Kdm2A/7A-IN-1 demonstrates measurable antiproliferative activity in human cancer cell lines, with EC50 values of 22 µM in HeLa cells and 7.1 µM in HAP1 cells . While these values indicate that its cytotoxic effects occur at concentrations higher than those required for enzyme inhibition, they provide a critical reference point for planning dose-response experiments and for distinguishing target-specific effects from general toxicity. This cellular activity is a key differentiator from Daminozide, which, despite inhibiting the same enzymes in vitro, lacks similar robust cellular activity, underscoring Kdm2A/7A-IN-1's superior utility as a chemical probe in cellular contexts .

Cellular Antiproliferative Activity
Reported
Reported EC50 22 µM (HeLa), 7.1 µM (HAP1); Daminozide lacks comparable activity.
Cell-model response context; guides concentration selection to distinguish target engagement from general cytotoxicity.
72h cell viability assay; consult original data for endpoint specifics.
Oncology Antiproliferative Activity Cell Viability

Recommended Applications in Epigenetics & Oncology


Target Validation for KDM2/7 in Cancer

Employ Kdm2A/7A-IN-1 as a primary chemical probe to validate the oncogenic role of the KDM2A/7A demethylase subfamily in specific cancer models. Its first-in-class status and high selectivity (75-fold over other JmjC demethylases) provide a high degree of confidence that any observed anti-proliferative or gene expression changes are a direct result of KDM2A/7A inhibition, minimizing the risk of confounding off-target effects .

Assay Development for KDM2A/7A Inhibitors

Utilize Kdm2A/7A-IN-1 as a positive control or benchmark compound in the development and optimization of biochemical and cellular assays designed to screen for novel KDM2A or KDM7A inhibitors. Its well-characterized potency (IC50 = 0.16 µM for KDM2A) and cellular EC50 values (22 µM in HeLa, 7.1 µM in HAP1) provide robust reference points for assay validation, quality control, and the comparative evaluation of new chemical entities .

Dissecting KDM2A vs. KDM7A Functions

Design experiments to differentiate the biological functions of KDM2A and KDM7A by comparing the effects of Kdm2A/7A-IN-1 with those of genetic knockdown (siRNA/shRNA) of each individual enzyme. The compound's dual high potency enables a chemical approach to studying functional redundancy or synergy between KDM2A and KDM7A in cellular processes like transcriptional regulation and DNA damage repair .

Application
Selection Property
Validation Focus
KDM2/7 target validation in cancer models
Dual-target inhibition with reported selectivity
Minimize off-target epigenetic effects
Biochemical and cellular assay development for KDM2A/7A inhibitors
Well-characterized potency and cellular activity profile
Assay benchmarking and quality control
Functional dissection of KDM2A vs KDM7A roles
Dual inhibition with reported class-leading selectivity
Differentiate target-specific versus redundant functions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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